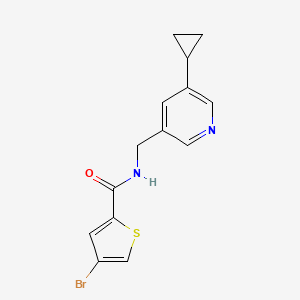

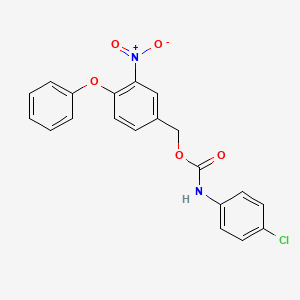

![molecular formula C17H15ClN2OS B2485070 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 478042-01-2](/img/structure/B2485070.png)

2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a part of a broader class of chemicals that have been synthesized and studied for various properties, including structural characteristics and potential applications in diverse fields. Although the exact compound has not been specifically detailed in available literature, related compounds provide insight into its likely characteristics and synthetic methods.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, including the use of sulfanyl groups and chlorophenyl moieties. For instance, the synthesis of 3-aryl-2-sulfanylthienopyridines demonstrates a method that could be adapted for our compound, involving halogen substitution followed by treatment with lithium diisopropylamide (LDA) and dehydration steps to achieve the desired product (Kobayashi et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds with similar functionalities often features significant interactions such as hydrogen bonding, π-π interactions, and C-H...O interactions, contributing to their stability and conformation in the solid state. The analysis of a compound like 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane reveals a three-dimensional network structure stabilized by such interactions (Lennartson & McKenzie, 2011).

Chemical Reactions and Properties

The reactivity of compounds containing both sulfanyl and chlorophenyl groups is influenced by the electron-withdrawing nature of the chloro substituent and the nucleophilicity of the sulfanyl group. This reactivity pattern enables a variety of chemical transformations, including further functionalization and cross-coupling reactions.

Physical Properties Analysis

Compounds in this class generally exhibit solid-state behavior characterized by crystallinity, melting points, and solubility influenced by their molecular structure. For example, the crystalline form and purification method can significantly affect the observed physical properties, as demonstrated by 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane (Lennartson & McKenzie, 2011).

Scientific Research Applications

Synthesis and Antituberculosis Studies

A study by Chitra et al. (2011) focused on synthesizing 3-heteroarylthioquinoline derivatives, including compounds related to 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone, for antituberculosis and cytotoxicity studies. These compounds showed significant activity against Mycobacterium tuberculosis.

Anti-Inflammatory Activity

A 2017 study by Karande & Rathi synthesized derivatives of a similar compound for potential anti-inflammatory applications. They found that these derivatives showed considerable anti-inflammatory activity in animal models.

Structural and Chemical Properties

The study by Bisseyou et al. (2007) provided insights into the structural properties of a related compound. They reported the dihedral angles and solid-state molecular arrangements, contributing to understanding the chemical behavior of such compounds.

Synthesis and Antimicrobial Activity

Manikannan et al. (2010) synthesized pyridine derivatives (related to the compound of interest) with potential antimicrobial properties. These compounds were effective against Mycobacterium tuberculosis.

Novel Compound Synthesis

A study by Li et al. (2012) explored the synthesis of novel compounds, including those structurally related to 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone, with potential medicinal applications.

properties

IUPAC Name |

2-(3-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c1-11-6-7-20-16(8-11)19-12(2)17(20)15(21)10-22-14-5-3-4-13(18)9-14/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOKYZGARFNTOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

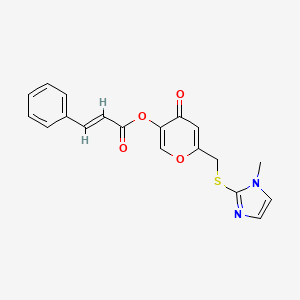

![tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate](/img/structure/B2484992.png)

![1-[2-(4-chlorophenoxy)ethyl]-2-(1-propionylpyrrolidin-2-yl)-1H-benzimidazole](/img/structure/B2484993.png)

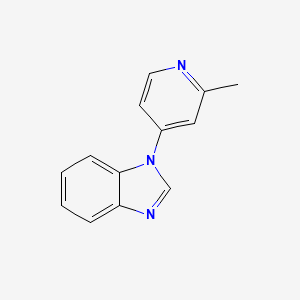

![8-(3,4-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484996.png)

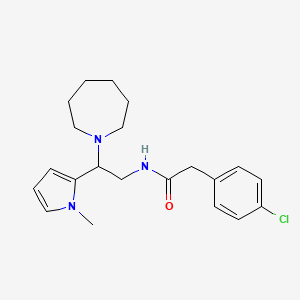

![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2484997.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2484999.png)

![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2485000.png)